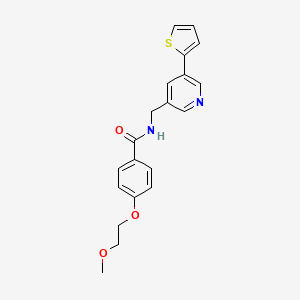

![molecular formula C17H14F2N2O3S B2469665 N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-63-1](/img/structure/B2469665.png)

N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

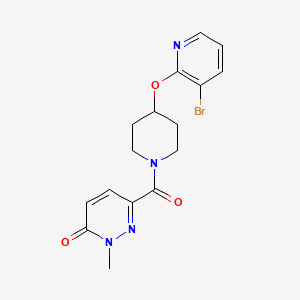

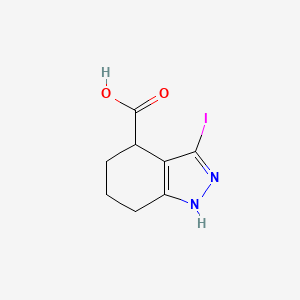

The compound “N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinoline core, which is a type of quinoline . Quinolines are a class of compounds that have been extensively studied due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the typical characteristics of quinolines. Quinolines have a two-ring structure, with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “this compound” might undergo would depend on the specific conditions and reagents used.Applications De Recherche Scientifique

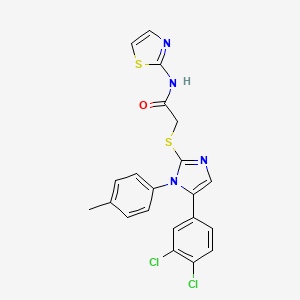

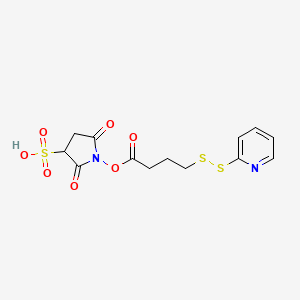

Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides represent a crucial class of compounds with a wide range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory activities. The sulfonamide moiety, when combined with various pharmaceutical scaffolds such as coumarin, indole, and quinoline, forms sulfonamide hybrids. These hybrids have been extensively studied for their synthesis and biological activities. Recent advancements have focused on designing and developing these hybrids to explore their potential in treating various diseases (Ghomashi et al., 2022).

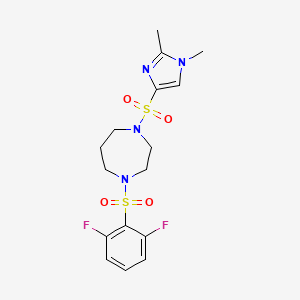

Antimicrobial Applications

Quinoline derivatives clubbed with sulfonamide moieties have been synthesized and shown to possess significant antimicrobial properties. The synthesis of quinoline-sulfonamide derivatives and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new treatments for infections caused by bacteria (Biointerface Research in Applied Chemistry, 2019).

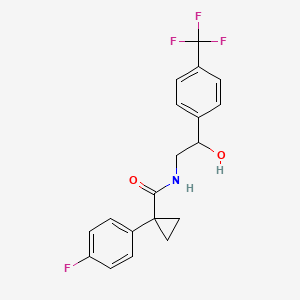

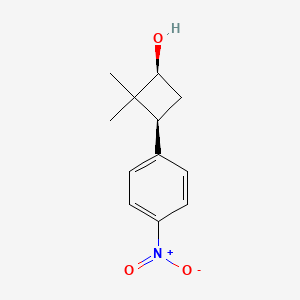

Tubulin Polymerization Inhibitors

Novel quinoline sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, displaying significant anti-cancer activity. These compounds, through their inhibitory effect on tubulin polymerization, show promise in the development of new therapeutic agents for cancer treatment. For example, certain derivatives demonstrated potent inhibitory effects on the proliferation of cancer cell lines, underscoring their potential as lead compounds for anti-cancer drug development (Ma & Gong, 2022).

Anti-inflammatory Agents

Sulfonamide and sulfonyl ester derivatives of quinolines have been explored for their anti-inflammatory potential. Through the synthesis and evaluation of these derivatives, researchers have identified compounds with promising anti-inflammatory activities, suggesting the potential for the development of non-steroidal, anti-inflammatory agents. These studies indicate the versatility of quinoline derivatives in medicinal chemistry, particularly in the search for new therapeutic agents with improved efficacy and safety profiles (Bano et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,5-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3S/c18-12-2-3-14(19)15(9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZNGGLTYCNCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone](/img/structure/B2469594.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)